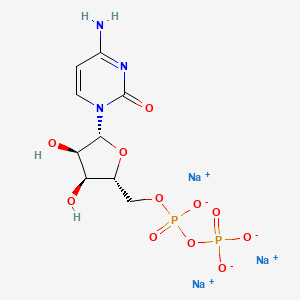
2-Chloro-6-fluorobenzyl alcohol
Übersicht
Beschreibung
2-Chloro-6-fluorobenzyl alcohol is a chemical compound with the molecular formula C7H6ClFO . It has a molecular weight of 160.57 g/mol . The IUPAC name for this compound is (2-chloro-6-fluorophenyl)methanol .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C7H6ClFO/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2 . The compound has a single rotatable bond, and its topological polar surface area is 20.2 Ų .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 160.57 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The XLogP3 value is 1.6, indicating its partition coefficient between octanol and water .
Wissenschaftliche Forschungsanwendungen
Ecofriendly Synthesis and Characterization
2-Chloro-6-fluorobenzyl alcohol has been a subject of interest due to its eco-friendly synthesis and characterization methods. Notably, Saharan and Joshi (2016) reported the synthesis of this compound using biotransformation processes with whole cells of Baker’s Yeast in a mixture of glycerol and water. The product was purified and characterized using spectroscopic techniques, marking a significant contribution to green chemistry approaches (Saharan & Joshi, 2016).
Study in Corona Discharge
The behavior of this compound in corona discharge environments was investigated by Chae, Lim, and Lee (2016). They studied the precursor 2-chloro-6-fluorotoluene, which can produce the 2-chloro-6-fluorobenzyl radical in corona discharge. This research provided insights into the reaction mechanism and the role of methyl groups in the displacement process of Cl with H (Chae, Lim, & Lee, 2016).
Electrochemical Approach in Synthesis
Saharan (2018) explored the electrochemical synthesis and characterization of this compound. The study detailed the electrochemical behavior and the reduction of this compound using cyclic voltammetry and constant current electrolysis. This approach opened new avenues for the synthesis and analysis of this compound (Saharan, 2018).
Applications in Medical Research
In the realm of medical research, this compound has been utilized in the synthesis of radiolabeled guanine derivatives, as reported by Vaidyanathan et al. (2000). These derivatives are potentially useful for in vivo mapping of O(6)-alkylguanine-DNA alkyltransferase, indicating the compound's relevance in medical diagnostics and treatment strategies (Vaidyanathan et al., 2000).
Role in HIV Research
The compound's role extends to HIV research as well. Rotili et al. (2014) compared the effects of 6-(2-chloro-6-fluorobenzyl)-2-(alkylthio)pyrimidin-4(3H)-ones (2-Cl-6-F-S-DABOs) with their 2,6-difluorobenzyl counterparts in HIV-1 infected cells and in the HIV-1 reverse transcriptase (RT) assays. The research uncovered that the new 2-Cl-6-F-S-DABOs showed significant activity against wild-type HIV-1 and clinically relevant HIV-1 mutants. The study not only highlighted the potential of this compound derivatives in HIV treatment but also demonstrated the compound's influence on the binding modes in HIV-1 RT, with a focus on the role of stereogenic centers (Rotili et al., 2014).
Safety and Hazards
Wirkmechanismus
Mode of Action
Benzyl alcohol derivatives are known to undergo reactions such as conversion into alkyl halides . This process involves the breaking of the O-H bond of the alcohol, converting a poor leaving group (OH-) into a good leaving group (H2O), making the dissociation step more favorable .
Biochemical Pathways
It’s known that alcohols can be involved in various biochemical reactions, including conversion into alkyl halides .
Result of Action
Safety data sheets indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-6-fluorobenzyl alcohol. For instance, it’s recommended to handle this compound only outdoors or in a well-ventilated area . Additionally, thermal decomposition can lead to the release of irritating gases and vapors .
Biochemische Analyse
Biochemical Properties
2-Chloro-6-fluorobenzyl alcohol plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, potentially affecting their activity. For instance, it may act as a substrate or inhibitor for certain enzymes, thereby influencing the rate of biochemical reactions. The nature of these interactions can vary, with some enzymes being activated while others are inhibited by the presence of this compound .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in the production of key metabolites. Additionally, this compound can impact cell signaling pathways by interacting with receptors or other signaling molecules, thereby modulating cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating them, which in turn affects the overall biochemical pathways. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the precise mechanism of action of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Over time, this compound may degrade, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal impact on cellular processes, while higher doses can lead to significant changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic functions .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of specific metabolites. Understanding the metabolic pathways of this compound is essential for elucidating its overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported by specific transporters or binding proteins, which influence its localization and accumulation. The distribution of this compound within different cellular compartments can affect its activity and function .
Subcellular Localization
The subcellular localization of this compound is important for its activity. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within the cell can influence its interactions with other biomolecules and its overall biochemical effects .
Eigenschaften
IUPAC Name |
(2-chloro-6-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFCUESFXBCRSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30205006 | |
| Record name | 2-Chloro-6-fluorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56456-50-9 | |
| Record name | 2-Chloro-6-fluorobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56456-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-fluorobenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056456509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-6-fluorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30205006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-6-fluorobenzylic alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.703 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-6-FLUOROBENZYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K0SC480HM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the synthesis method of 2-Chloro-6-fluorobenzyl alcohol described in the research paper?
A1: The research paper focuses on an eco-friendly approach to synthesize this compound using biotransformation. [] This method utilizes whole cells of Baker’s Yeast, both in free and immobilized forms, within a mixture of glycerol and water. [] This approach presents a greener alternative to traditional chemical synthesis methods, potentially reducing harmful waste and reliance on harsh reagents.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[3-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1359726.png)











